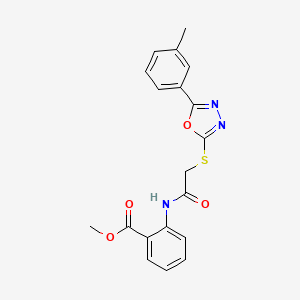![molecular formula C15H14ClN5 B11779845 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 4-chlorophenyl group and a pyrrolidin-2-yl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by reacting the triazole intermediate with suitable dicarbonyl compounds under reflux conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the triazolopyridazine intermediate.
Introduction of the Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group can be introduced through a reductive amination reaction using pyrrolidine and the triazolopyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Substituted derivatives with various functional groups.
科学研究应用
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridazine ring.
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridine: Similar structure with a pyridine ring instead of a pyridazine ring.
6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure with a pyrazine ring instead of a pyridazine ring.
Uniqueness
The uniqueness of 6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H14ClN5 |
|---|---|
分子量 |
299.76 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H14ClN5/c16-11-5-3-10(4-6-11)12-7-8-14-18-19-15(21(14)20-12)13-2-1-9-17-13/h3-8,13,17H,1-2,9H2 |
InChI 键 |
CRQCPZYAEXYWCN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)



![4'-(4-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11779815.png)



![2-(3-Aminopyrrolidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11779836.png)

